Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate
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Overview
Description
Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 4-piperidinecarboxylic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of high-throughput reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Mechanism of Action
The mechanism of action of Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A closely related compound with similar chemical properties and applications.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Another piperidine derivative with distinct biological activities.
Uniqueness
Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxypropan-2-yl group, in particular, provides unique steric and electronic properties that differentiate it from other piperidine derivatives .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-9(2,13)10(8(12)14-3)4-6-11-7-5-10/h11,13H,4-7H2,1-3H3 |
InChI Key |
IGEALPVOJJDIDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCNCC1)C(=O)OC)O |
Origin of Product |
United States |
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